5-butan-2-yl-2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one
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Overview
Description
5-butan-2-yl-2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one is a heterocyclic compound with a pyrimidine core This compound is characterized by the presence of a butan-2-yl group, an ethylsulfanyl group, and a hydroxyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butan-2-yl-2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrimidine precursor with butan-2-yl and ethylsulfanyl reagents under controlled conditions. The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as ethanol or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, usually between 80-120°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity. Additionally, process optimization techniques, such as response surface methodology (RSM), can be employed to determine the optimal reaction parameters, including temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5-butan-2-yl-2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethylsulfanyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or iodine (I₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
5-butan-2-yl-2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 5-butan-2-yl-2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar hydroxyl and heterocyclic structure but differ in the core ring system.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
5-butan-2-yl-2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
5-butan-2-yl-2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-4-6(3)7-8(13)11-10(15-5-2)12-9(7)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHXHXZCUCWPRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(N=C(NC1=O)SCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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